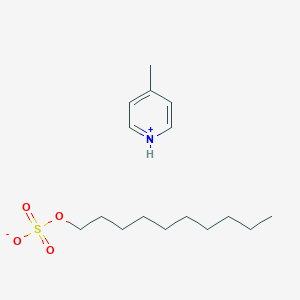

4-Methylpyridinium decyl sulphate

Description

Properties

CAS No. |

84176-63-6 |

|---|---|

Molecular Formula |

C16H29NO4S |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

decyl sulfate;4-methylpyridin-1-ium |

InChI |

InChI=1S/C10H22O4S.C6H7N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-6-2-4-7-5-3-6/h2-10H2,1H3,(H,11,12,13);2-5H,1H3 |

InChI Key |

WCQCSIZGSOLROM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].CC1=CC=[NH+]C=C1 |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].CC1=CC=[NH+]C=C1 |

Other CAS No. |

84176-63-6 |

Origin of Product |

United States |

Synthesis Methodologies and Structural Elucidation of 4 Methylpyridinium Decyl Sulphate

Advanced Synthetic Pathways and Optimization Strategies

The creation of 4-Methylpyridinium decyl sulphate is typically achieved through a two-step process: the formation of the cation via quaternization, followed by the introduction of the desired sulphate anion through an exchange reaction. Optimization of each step is crucial for achieving high yield and purity.

The synthesis of the 4-methyl-1-decylpyridinium cation is accomplished via a quaternization reaction, a type of SN2 reaction. mdpi.com This process involves the alkylation of the tertiary amine, 4-methylpyridine (B42270) (also known as γ-picoline), with a suitable decyl-containing electrophile. Commonly, an alkyl halide such as 1-bromodecane (B1670165) or 1-chlorodecane (B1663957) is used.

The general reaction is as follows: C₆H₇N (4-methylpyridine) + C₁₀H₂₁X (decyl halide) → [C₁₆H₂₈N]⁺X⁻

The reaction conditions are critical for maximizing the yield and minimizing side products. The process is often carried out by heating a mixture of 4-methylpyridine and the decyl halide, sometimes in the presence of a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) to help solvate the forming ions. mdpi.comresearchgate.net The quaternization of similar vinylpyridine polymers has been shown to proceed readily via this post-polymerization modification strategy. nih.gov Following the reaction, the resulting pyridinium (B92312) halide salt is typically washed with a non-polar solvent, such as hexane (B92381) or ethyl acetate, to remove any unreacted starting materials. ajchem-a.com

Once the 4-methyl-1-decylpyridinium halide is synthesized and purified, the halide anion (e.g., Br⁻ or Cl⁻) is replaced with the sulphate anion (SO₄²⁻). This can be achieved through several anion exchange (metathesis) methods.

One common approach is a precipitation reaction. The pyridinium halide is dissolved in a suitable solvent, such as water or ethanol, and reacted with a sulphate salt that will form an insoluble precipitate with the halide. For example, adding silver sulphate (Ag₂SO₄) would precipitate silver halide (AgX), while using a salt like sodium sulphate (Na₂SO₄) in a solvent where sodium halide is poorly soluble can also be effective.

A more widely used and often cleaner method involves ion-exchange chromatography. researchgate.netacs.org In this procedure, a column is packed with a basic anion-exchange resin that has been pre-loaded with sulphate ions. A solution of the 4-methyl-1-decylpyridinium halide is then passed through the column. The resin captures the halide anions from the solution and releases sulphate anions, which then pair with the pyridinium cations to form the desired product. This technique is highly efficient for achieving complete anion exchange. uctm.edu Enhanced and selective sulphate extraction can also be achieved in liquid-liquid systems by using specific hydrogen-bond-donating receptors in conjunction with traditional extractants, overcoming the typical Hofmeister bias. nih.gov

Ensuring the purity of the final 4-Methylpyridinium decyl sulphate is paramount, as even small amounts of impurities can significantly alter its physicochemical properties. researchgate.netrsc.org A suite of analytical techniques is employed to detect and quantify common contaminants.

Key impurities and the methods for their detection include:

Water Content : Due to the hygroscopic nature of many ionic liquids, water is a common impurity. Karl-Fischer titration is the standard method for its quantification, capable of detecting water content down to parts-per-million (ppm) levels. researchgate.netjrwb.de

Halide Impurities : Residual halides from the quaternization step are a major concern. These can be detected semi-quantitatively by adding silver nitrate (B79036) and observing the opacity, or quantified using methods like Volhard titration for higher concentrations. researchgate.netjrwb.de For lower concentrations, ion-selective electrodes or, more definitively, ion chromatography are used, which can separate and quantify various anions. jrwb.deresearchgate.net

Unreacted Starting Materials : The presence of residual 4-methylpyridine or decyl halide is typically assessed using chromatographic and spectroscopic methods. Gas chromatography (GC), often combined with headspace analysis, can detect volatile impurities. jrwb.de Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for identifying and quantifying organic impurities. researchgate.net

The following table summarizes the common analytical methods for purity assessment of ionic liquids.

| Impurity Type | Analytical Technique | Detection Limit/Range | Reference |

| Water | Karl-Fischer Titration | ~10 ppm or lower | researchgate.netjrwb.de |

| Halides (Cl⁻, Br⁻) | Volhard Titration | ~1% wt. | researchgate.netjrwb.de |

| Halides (Cl⁻, Br⁻) | Ion-Selective Electrode | ~1-2 ppm | jrwb.de |

| Halides & Other Anions | Ion Chromatography | ~0.2 wt% impurity | researchgate.net |

| Volatile Organics | Gas Chromatography (GC) | ~0.01 mg/g | jrwb.de |

| Organic Impurities | NMR Spectroscopy | Structure-dependent | researchgate.net |

Spectroscopic and Diffraction Techniques for Molecular Structure Confirmation

To confirm that the target molecule, 4-Methylpyridinium decyl sulphate, has been successfully synthesized, a combination of spectroscopic methods is used. These techniques provide detailed information about the molecular structure, confirming the identity of both the cationic and anionic components.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, including ionic liquids. researchgate.net Both ¹H and ¹³C NMR are used to confirm the structure of the 4-methyl-1-decylpyridinium cation.

In the ¹H NMR spectrum , characteristic signals are expected:

The protons on the pyridinium ring will be significantly deshielded due to the positive charge on the nitrogen atom and will appear as doublets in the downfield region, typically between δ 8.5 and 9.5 ppm. nih.gov

The methylene (B1212753) protons (N-CH₂) of the decyl chain directly attached to the pyridinium nitrogen are also strongly deshielded and typically resonate around δ 4.5-5.0 ppm. nih.gov

The protons of the methyl group at the 4-position of the pyridine (B92270) ring will appear as a singlet further upfield, likely around δ 2.4-2.7 ppm. rsc.org

The remaining methylene protons of the decyl chain will produce a series of multiplets in the δ 1.2-2.0 ppm region, with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm.

The ¹³C NMR spectrum provides complementary information:

The carbon atoms of the pyridinium ring will appear in the aromatic region, typically between δ 125 and 160 ppm. nih.govrsc.org

The N-CH₂ carbon of the decyl chain will be found around δ 60-65 ppm.

The carbon of the 4-methyl group will resonate at approximately δ 20-22 ppm. rsc.org

The other carbons of the decyl chain will appear in the δ 14-32 ppm range.

The following table outlines the predicted NMR chemical shifts for the 4-methyl-1-decylpyridinium cation.

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridinium Ring Protons (α-H, β-H) | 8.5 - 9.5 | 125 - 160 |

| N-CH₂ (decyl) | 4.5 - 5.0 | 60 - 65 |

| Ring CH₃ | 2.4 - 2.7 | 20 - 22 |

| (CH₂)₈ (decyl) | 1.2 - 2.0 | 22 - 32 |

| Terminal CH₃ (decyl) | 0.8 - 0.9 | ~14 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in the molecule and probing intermolecular forces, such as hydrogen bonding. acs.org These techniques provide a molecular fingerprint that confirms the presence of both the pyridinium cation and the sulphate anion.

Key vibrational modes expected for 4-Methylpyridinium decyl sulphate include:

Pyridinium Ring Vibrations : The FTIR and Raman spectra will show characteristic bands for the aromatic C-H stretching above 3000 cm⁻¹, and several C=C and C=N ring stretching vibrations between 1400 and 1650 cm⁻¹. ajchem-a.comcdnsciencepub.com Ring breathing modes and out-of-plane bending vibrations are also expected at lower frequencies. ajchem-a.com

Alkyl Chain Vibrations : The decyl chain will be identified by strong symmetric and asymmetric C-H stretching bands of the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. researchgate.net CH₂ scissoring and rocking vibrations appear near 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Sulphate Anion Vibrations : The sulphate anion (SO₄²⁻), belonging to the Td point group, has characteristic vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃), which appears as a very strong and broad band in the FTIR spectrum, typically around 1100 cm⁻¹. The symmetric stretch (ν₁) is strong in the Raman spectrum and appears near 980 cm⁻¹. Bending modes are found at lower wavenumbers.

The table below lists the characteristic vibrational frequencies for the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Pyridinium C-H | Stretching | 3000 - 3100 | FTIR/Raman |

| Pyridinium Ring | C=C, C=N Stretching | 1400 - 1650 | FTIR/Raman |

| Alkyl C-H (CH₂, CH₃) | Asymmetric/Symmetric Stretching | 2850 - 2960 | FTIR/Raman |

| Alkyl CH₂ | Scissoring | ~1465 | FTIR |

| Sulphate S=O | Asymmetric Stretching (ν₃) | ~1100 | FTIR (Strong) |

| Sulphate S-O | Symmetric Stretching (ν₁) | ~980 | Raman (Strong) |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of synthesized 4-Methylpyridinium decyl sulphate, ensuring its identity and purity for further study and application. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of 4-Methylpyridinium decyl sulphate, providing essential information about its molecular weight and fragmentation behavior. The analysis of this ionic compound typically involves separate examinations of the cation and anion in positive and negative ion modes, respectively.

In positive-ion mode, the 4-methylpyridinium cation is the species of interest. The precursor to this cation, 4-methylpyridine, has a molecular formula of C₆H₇N and a molecular weight of approximately 93.13 g/mol . massbank.euchemicalbook.com The 4-methylpyridinium ion, its conjugate acid, is formed by the addition of a proton. foodb.cahmdb.ca Consequently, the expected molecular ion peak for the 4-methylpyridinium cation would appear at an m/z corresponding to the mass of the protonated molecule.

In negative-ion mode, the decyl sulphate anion is observed. The fragmentation of alkyl sulphates under mass spectrometry is well-documented. researchgate.netnih.gov A common fragmentation pathway for organic sulphate esters is the formation of the bisulphate anion (HSO₄⁻) at m/z 97 and the sulfite (B76179) radical anion (SO₃⁻) at m/z 80. researchgate.netnih.gov This behavior is observed in the mass spectra of similar compounds, such as steroidal sulphates. nih.gov The analysis of sodium dodecyl sulphate, a structurally related anionic surfactant, also provides insights into the expected mass spectrometric behavior. nih.govnih.gov

The detailed fragmentation pattern provides valuable structural information. For the 4-methylpyridinium cation, fragmentation would likely involve the loss of the methyl group or cleavage of the pyridine ring, characteristic of pyridinium salts. nih.govacs.org For the decyl sulphate anion, in addition to the characteristic sulphate-related ions, fragmentation of the decyl chain would be expected, leading to a series of ions with decreasing mass corresponding to the loss of hydrocarbon fragments.

The following table summarizes the expected key ions and their theoretical m/z values in the mass spectrum of 4-Methylpyridinium decyl sulphate.

| Ion | Formula | Ion Type | Expected m/z |

| 4-Methylpyridinium | [C₆H₈N]⁺ | Cation | 94.0651 |

| Decyl Sulphate | [C₁₀H₂₁SO₄]⁻ | Anion | 253.1115 |

| Bisulphate | [HSO₄]⁻ | Anion Fragment | 97 |

| Sulphite Radical | [SO₃]⁻ | Anion Fragment | 80 |

Fundamental Molecular Self Assembly and Aggregation Phenomena of 4 Methylpyridinium Decyl Sulphate

Micellization Behavior in Aqueous and Mixed Solvent Systems

4-Methylpyridinium decyl sulphate, as an amphiphilic molecule, exhibits the characteristic behavior of self-assembly in aqueous solutions to form organized structures known as micelles. This process, termed micellization, occurs above a specific concentration known as the critical micelle concentration (CMC). Below the CMC, the surfactant exists predominantly as individual monomers. Once the concentration surpasses the CMC, monomers aggregate to form micelles, which are colloidal-sized clusters with a hydrophobic core composed of the decyl chains and a hydrophilic shell of sulphate headgroups interacting with the aqueous environment and the 4-methylpyridinium counterions.

Determination of Critical Micelle Concentration (CMC) via Conductometric, Tensiometric, and Spectroscopic Methods

The critical micelle concentration is a fundamental parameter that characterizes a surfactant. Its determination can be achieved through various experimental techniques that detect the sharp changes in the physicochemical properties of the solution as micelles begin to form. wikipedia.orgscispace.com

Conductometric Method: This technique is highly suitable for ionic surfactants like 4-methylpyridinium decyl sulphate. A plot of the specific conductivity of the solution against the surfactant concentration typically shows two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC. uni-potsdam.deyoutube.com Below the CMC, conductivity increases steadily with concentration due to the increase in individual charge-carrying ions (decyl sulphate anions and 4-methylpyridinium cations). Above the CMC, the rate of increase in conductivity lessens because the newly formed micelles have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micellar surface, reducing the total number of effective charge carriers. researchgate.net

Tensiometric Method: The measurement of surface tension provides another reliable method for CMC determination. Surfactant monomers adsorb at the air-water interface, lowering the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than further accumulating at the interface. Consequently, the surface tension remains almost constant above the CMC. wikipedia.orgnih.gov The CMC is identified as the concentration at which a distinct break occurs in the plot of surface tension versus the logarithm of the surfactant concentration.

Spectroscopic Methods: Spectroscopic techniques, particularly fluorescence and UV-Visible spectroscopy, offer sensitive means to determine the CMC. researchgate.netnih.gov

Fluorescence Spectroscopy: This popular method often employs a hydrophobic fluorescent probe, such as pyrene (B120774). The fluorescence emission spectrum of pyrene is sensitive to the polarity of its surrounding microenvironment. In a polar aqueous solution below the CMC, pyrene exhibits a characteristic spectrum. When micelles form, the nonpolar pyrene molecules partition into the hydrophobic core of the micelles. This change in environment leads to a noticeable alteration in the vibrational fine structure of the emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is plotted against the surfactant concentration, and a sharp decrease in this ratio indicates the onset of micelle formation, allowing for the determination of the CMC. nih.gov

UV-Visible Spectroscopy: Direct UV-Visible absorbance can also be used, although the changes upon micellization are often subtle. nih.gov Alternatively, a dye can be added to the solution. The interaction of the dye with the micelles can cause a shift in its absorption spectrum, and the concentration at which this shift begins is taken as the CMC. ppaspk.orgrsc.org

Influence of Temperature on Micellization Parameters

Temperature has a significant and complex effect on the micellization of ionic surfactants. For many such surfactants in aqueous solutions, the relationship between CMC and temperature is not linear but typically exhibits a U-shaped curve. nih.govarxiv.orgresearchgate.net Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured "iceberg" water molecules surrounding the hydrophobic decyl chains, a process that is entropically favorable and thus promotes the aggregation of the tails away from the water. nailib.com

As the temperature continues to rise past a certain point (the CMC minimum), the CMC begins to increase. This reversal is due to several factors, including the increased kinetic energy of the surfactant monomers, which can hinder their aggregation, and an increase in the solubility of the monomeric surfactant in the aqueous phase. nih.govnailib.comresearchgate.net While this U-shaped trend is a well-known phenomenon, the specific temperature at which the CMC minimum for 4-methylpyridinium decyl sulphate occurs is not available in the cited literature.

Effects of Alkyl Chain Length and Counterion Type on CMC

The molecular structure of a surfactant, specifically its hydrophobic chain length and the nature of its counterion, plays a critical role in determining its CMC.

Effect of Alkyl Chain Length: There is a well-established principle that for a homologous series of surfactants, the CMC decreases significantly as the length of the hydrophobic alkyl chain increases. youtube.com A longer chain, such as the ten-carbon decyl group in decyl sulphate, has a larger nonpolar surface area, leading to a more pronounced hydrophobic effect. This provides a stronger thermodynamic driving force for the molecule to escape the aqueous environment by aggregating into micelles, thus lowering the concentration at which this occurs. The relationship is often quantified by the Klevens equation, which shows a linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. youtube.com

Effect of Counterion Type: The counterion in this system is the 4-methylpyridinium cation. Compared to a simple inorganic counterion like Na⁺ (in sodium decyl sulphate), an organic counterion can have a more substantial impact on micellization. The effectiveness of a counterion in promoting micellization depends on its ability to bind to the micellar surface and reduce the electrostatic repulsion between the negatively charged sulphate headgroups. A larger, more polarizable, and potentially more hydrophobic organic counterion like 4-methylpyridinium may bind more effectively to the micelle than a small, hydrated ion like Na⁺. This enhanced binding would neutralize the surface charge more efficiently, reduce repulsion, and consequently lower the CMC compared to its sodium salt counterpart. researchgate.net

Thermodynamics of Micelle Formation

The spontaneous process of micellization can be described by fundamental thermodynamic parameters, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values provide insight into the driving forces behind the self-assembly process.

Quantitative Evaluation of Standard Gibbs Free Energy of Micellization (ΔG°mic)

The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the micelle formation process. A negative value of ΔG°mic indicates that micellization is spontaneous. It can be calculated from the experimentally determined CMC value. Using the pseudo-phase separation model, the equation for an ionic surfactant is:

ΔG°mic ≈ RT(2 - β)ln(CMC)

where:

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

CMC is the critical micelle concentration expressed in mole fraction units.

β is the degree of counterion binding, which represents the fraction of counterions associated with the micelle. This value can be estimated from the ratio of the slopes of the pre- and post-micellar regions in a conductivity versus concentration plot. ajchem-a.com

Since micellization is a spontaneous process, the ΔG°mic for 4-methylpyridinium decyl sulphate is expected to be negative.

| Thermodynamic Parameter | Expected Value | Description |

| ΔG°mic | Negative | [Data not available in cited literature] The negative value signifies that the self-assembly of monomers into micelles is a thermodynamically spontaneous process under the given conditions. |

Assessment of Standard Enthalpy (ΔH°mic) and Entropy (ΔS°mic) Contributions to Micellization

The standard enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation: ajchem-a.com

ΔH°mic = -RT²(2 - β)(d(ln CMC)/dT)

The value of ΔH°mic can be either negative (exothermic) or positive (endothermic) and often varies with temperature. For many ionic surfactants, micellization is slightly endothermic at lower temperatures and can become exothermic as the temperature rises. nailib.com

The standard entropy of micellization (ΔS°mic) is then calculated from the Gibbs free energy and enthalpy values:

ΔS°mic = (ΔH°mic - ΔG°mic) / T

| Thermodynamic Parameter | Expected Value | Description |

| ΔH°mic | Positive or Negative | [Data not available in cited literature] The sign and magnitude depend on temperature, reflecting the balance between the energy required to break water-hydrocarbon contacts and the energy released from van der Waals interactions between the alkyl chains in the micelle core. |

| ΔS°mic | Large and Positive | [Data not available in cited literature] The positive value indicates that the process is predominantly entropy-driven, mainly due to the hydrophobic effect and the release of structured water molecules from the hydrocarbon tails into the bulk solution. |

Analysis of Enthalpy-Entropy Compensation Phenomena in Micellar Systems

The process of micelle formation, or micellization, in aqueous solutions is governed by a delicate interplay of thermodynamic forces. The relationship between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization often exhibits a linear correlation known as the enthalpy-entropy compensation (EEC) phenomenon. researchgate.netresearchgate.net This phenomenon is a characteristic feature of processes involving hydrophobic interactions in aqueous solutions. researchgate.netresearchgate.net For the micellization of ionic surfactants, this process is typically spontaneous and driven by entropy, meaning the change in entropy is the primary contributor to the negative Gibbs free energy of micellization. nih.govnih.gov

In studies of various surfactant systems, including those with pyridinium (B92312) head groups, a linear relationship between ΔH°m and ΔS°m is frequently observed, which can be described by the equation:

ΔH°m = ΔH°*m + TcΔS°m

Here, Tc is the compensation temperature, which provides insight into the nature of the solute-solvent interactions. researchgate.net For many surfactant aggregation processes, the compensation temperature is found to be in the range of 270 to 350 K. researchgate.net The micellization of pyridinium-based ionic liquids is generally found to be an entropy-driven process within the typical temperature ranges investigated. nih.gov The enthalpy and entropy of micellization are significantly dependent on temperature, and they compensate each other, which results in a much smaller change in the Gibbs free energy of micellization. researchgate.net

Micellar Structure, Size, and Morphology

The self-assembly of 4-Methylpyridinium decyl sulphate in solution leads to the formation of micelles, which are aggregates characterized by a specific structure, size, and shape. These characteristics are crucial as they dictate the physicochemical properties and potential applications of the surfactant solution.

The micelle aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle, is a fundamental parameter that provides information about the micelle's size and structure. asianpubs.org One of the most common and reliable methods for determining Nagg is fluorescence quenching. researchgate.netnih.gov This technique can be applied in either a steady-state (SSFQ) or time-resolved (TRFQ) manner. asianpubs.orgresearchgate.net

The method involves the use of a fluorescent probe (a fluorophore) and a quencher molecule. nih.gov Pyrene is a frequently used fluorophore because its fluorescence is sensitive to the polarity of its microenvironment. nih.govnih.gov The quencher is a molecule that can accept the excited-state energy from the fluorophore, thus preventing it from fluorescing. For cationic surfactants like 4-methylpyridinium decyl sulphate, a cationic quencher such as a pyridinium ion with an alkyl chain can be employed. acs.org

In a typical experiment, the hydrophobic pyrene molecules are solubilized within the micellar core. nih.gov When a quencher is introduced, it also partitions into the micelles. nih.gov The degree of fluorescence quenching depends on the distribution of the quencher molecules among the micelles, which follows a specific statistical model (often Poisson statistics). nih.gov By measuring the change in fluorescence intensity or lifetime as a function of the total surfactant and quencher concentrations, the concentration of micelles can be determined. The aggregation number (Nagg) is then calculated using the following relationship: nih.gov

Nagg = (Ctotal - CMC) / Cmicelle

Where Ctotal is the total surfactant concentration, CMC is the critical micelle concentration, and Cmicelle is the concentration of micelles determined from the quenching data. For many conventional ionic surfactants, Nagg values are often found to be in the range of 30 to over 100, and can increase with surfactant concentration. researchgate.net

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles, such as micelles, dispersed in a liquid. usp.org The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the random, Brownian motion of the particles. usp.org Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly, leading to slower fluctuations. usp.org

The DLS instrument's correlator analyzes these intensity fluctuations to determine the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (dH) of the micelles is then calculated using the Stokes-Einstein equation: usp.org

dH = (kBT) / (3πηD)

Where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The term "hydrodynamic diameter" refers to the diameter of a hypothetical hard sphere that would diffuse at the same rate as the micelle being measured. This size includes the surfactant molecules themselves as well as any solvent molecules that move with the micelle.

For many simple ionic surfactants like sodium dodecyl sulphate (SDS), micelles at concentrations just above the CMC are typically spherical, with hydrodynamic diameters in the range of 4 to 6 nm. researchgate.netresearchgate.net It is expected that 4-methylpyridinium decyl sulphate would form micelles of a similar size under comparable conditions.

DLS also provides information about the polydispersity of the micellar system, which describes the breadth of the size distribution. A low polydispersity index (PDI) indicates a monodisperse or narrowly distributed population of micelles, while a high PDI suggests a wide range of micelle sizes are present.

Under certain conditions, surfactant micelles can undergo morphological transitions from simple spherical structures to more complex architectures like cylindrical or worm-like micelles, and even vesicles. nih.govnih.gov These transitions are driven by changes in the delicate balance of forces within the self-assembled system, which can be influenced by factors such as surfactant concentration, temperature, ionic strength, and the presence of additives. nih.govkcl.ac.uk

The shape of a micelle is often predicted by the critical packing parameter (P), defined as:

P = v / (ae * lc)

Where v is the volume of the hydrophobic tail, ae is the effective area of the headgroup at the micelle-water interface, and lc is the length of the hydrophobic tail.

Spherical micelles are typically formed when P < 1/3.

Cylindrical or worm-like micelles are favored when 1/3 < P < 1/2.

Vesicles or bilayers tend to form when 1/2 < P < 1.

An increase in surfactant concentration or the addition of salt can screen the electrostatic repulsion between the charged pyridinium headgroups. This allows the headgroups to pack more closely together, reducing ae and increasing the packing parameter, which can trigger a sphere-to-cylinder transition. nih.gov The formation of elongated, worm-like micelles often leads to a significant increase in the viscosity of the solution. These structural changes are critical as they influence the rheological properties and solubilization capacity of the surfactant system. nih.gov

Role of Molecular Architecture on Self-Assembly Characteristics

The self-assembly behavior of pyridinium-based surfactants is highly dependent on their molecular structure. Modifications to either the hydrophobic alkyl chain or the hydrophilic pyridinium headgroup can significantly alter properties such as the critical micelle concentration (CMC), micelle size and shape, and the thermodynamics of micellization. electrochemsci.orgrsc.org

Alkyl Chain Length: The length of the n-alkyl chain is a dominant factor in determining the aggregation properties of surfactants. electrochemsci.org For a homologous series of pyridinium surfactants, increasing the alkyl chain length leads to:

A decrease in the Critical Micelle Concentration (CMC): Longer alkyl chains are more hydrophobic, which provides a stronger driving force for the surfactant molecules to escape the aqueous environment and form micelles. This increased hydrophobicity enhances the tendency for micellization, thus lowering the concentration at which it occurs. electrochemsci.orgrsc.org

An increase in micelle stability: The enhanced hydrophobic interactions in micelles with longer chains lead to more stable aggregates. nih.gov

A decrease in the diffusion coefficient: As the alkyl chain length increases, the size and molecular weight of the resulting micelles also increase, which hinders their transport and lowers their diffusion coefficient in solution. electrochemsci.org

Pyridinium Ring Substitution: The nature and position of substituents on the pyridinium ring also influence self-assembly. Introducing a methyl group, as in 4-methylpyridinium, alters the electronic distribution and steric profile of the headgroup compared to an unsubstituted pyridinium ring. The introduction of unsaturation (a double or triple bond) into the alkyl chain also has a notable effect. Compared to their saturated counterparts, unsaturated pyridinium surfactants generally exhibit higher CMC values. scispace.com This is because the rigid structure of a double or triple bond disrupts the efficient packing of the alkyl chains within the micellar core. scispace.com

The following table summarizes the general effects of molecular architecture on the aggregation of pyridinium-based surfactants based on findings for related compounds. nih.govelectrochemsci.orgrsc.orgscispace.com

| Molecular Modification | Effect on CMC | Effect on Micelle Stability | Rationale |

| Increase in Alkyl Chain Length | Decreases | Increases | Increased hydrophobicity provides a stronger driving force for micellization. electrochemsci.orgrsc.org |

| Introduction of Unsaturation (Double/Triple Bond) in Alkyl Chain | Increases | Decreases | The rigid nature of the bond hinders the efficient packing of hydrophobic tails in the micelle core. scispace.com |

| Addition of Short-Chain Alcohols (e.g., Ethanol) | Increases Slightly | May Decrease | Short-chain alcohols increase the polarity of the medium, disfavoring micellization. nih.govrsc.org |

| Addition of Long-Chain Alcohols | Decreases | May Increase | Long-chain alcohols can co-micellize, acting as co-surfactants and promoting aggregation. rsc.org |

| Addition of Inorganic Salts | Decreases | Increases | The salt's counterions screen the electrostatic repulsion between the charged headgroups, promoting closer packing and easier micelle formation. nih.govresearchgate.net |

Steric and Electronic Effects on Aggregate Formation

The formation of aggregates by 4-methylpyridinium decyl sulphate in aqueous solutions is a complex process governed by a delicate balance of intermolecular forces. The introduction of a methyl group at the 4-position of the pyridinium headgroup, as compared to an unsubstituted pyridinium surfactant, significantly influences the steric and electronic environment, which in turn alters the self-assembly behavior. These effects are primarily observed in the critical micelle concentration (CMC), aggregation number (Nagg), and the thermodynamics of micellization.

The primary driving force for micellization is the hydrophobic effect, which encourages the aggregation of the decyl tails to minimize their contact with water. This is an entropically favorable process. Counteracting this are the electrostatic repulsions between the positively charged pyridinium headgroups and steric hindrance.

Steric Effects: The physical presence of the methyl group at the 4-position of the pyridinium ring introduces steric bulk. This steric hindrance can influence the packing of the surfactant molecules within the micelle. The methyl group may prevent the headgroups from approaching each other as closely as they could in an unsubstituted pyridinium surfactant. This increased distance between headgroups would lead to a lower surface charge density at the micelle-water interface and could potentially alter the micellar shape and size. The steric bulk of the headgroup is a critical factor in determining the packing parameter, which dictates the geometry of the resulting aggregate (e.g., spherical, cylindrical, or lamellar). An increase in the headgroup size generally favors the formation of smaller, more curved aggregates.

The interplay of these electronic and steric effects determines the final aggregation behavior of 4-methylpyridinium decyl sulphate. The electronic effect of the methyl group, by increasing the hydrophobicity of the headgroup, tends to lower the CMC and promote aggregation. Conversely, the steric hindrance introduced by the same group can oppose this by preventing optimal packing of the headgroups, which might lead to a smaller aggregation number or a change in micelle morphology.

| Surfactant | CMC (mM) | Nagg | ΔG°mic (kJ/mol) | Reference Compound |

| Hypothetical 4-Methylpyridinium Decyl Sulphate | Lower than Pyridinium Decyl Sulphate | Likely smaller than Pyridinium Decyl Sulphate | More negative than Pyridinium Decyl Sulphate | Pyridinium Decyl Sulphate |

| Sodium Decyl Sulphate | ~33 | ~40 | - | For comparison of the alkyl sulphate chain |

| 1-Dodecylpyridinium Chloride | 15.1 | 55 | -29.3 | To show effect of a different counter-ion and longer chain |

| 1-Dodecyl-4-methylpyridinium Bromide | 12.5 | - | - | Illustrates the CMC-lowering effect of the 4-methyl group |

Note: The values for the hypothetical 4-Methylpyridinium Decyl Sulphate are predicted based on established trends in surfactant chemistry. The other values are from published literature for comparative purposes.

The data in the table, though not a direct comparison, supports the theoretical discussion. The lower CMC of 1-dodecyl-4-methylpyridinium bromide compared to 1-dodecylpyridinium chloride (despite the different counterion) suggests that the electronic and hydrophobic effects of the 4-methyl group in promoting micellization are significant. The Gibbs free energy of micellization (ΔG°mic) is expected to be more negative for the 4-methyl substituted surfactant, indicating a more spontaneous aggregation process. The aggregation number (Nagg) is predicted to be slightly smaller due to the steric hindrance of the methyl group, which would lead to a looser packing of the headgroups at the micellar surface.

Advanced Spectroscopic and Electrochemical Probes for Characterizing 4 Methylpyridinium Decyl Sulphate Systems

Electronic Spectroscopy for Aggregation and Binding Studies

Electronic spectroscopy, encompassing UV-Visible and fluorescence techniques, is instrumental in monitoring the aggregation of 4-Methylpyridinium decyl sulphate and its binding interactions with various substrates. These methods are sensitive to changes in the local environment of chromophores and fluorophores, providing valuable insights into micellar systems.

UV-Visible absorption spectroscopy is a fundamental technique for investigating the aggregation process and the solubilization of molecules within micelles. nih.gov The formation of aggregates can be detected by changes in the absorption spectrum of a probe molecule or the surfactant itself. nih.gov Typically, the aggregation of dye molecules, for instance, is classified as H-type (blue-shifted) or J-type (red-shifted) based on the shift of the aggregate's absorption peak relative to the monomer's peak. nih.gov

The solubilization of poorly water-soluble drugs into the hydrophobic core of micelles can be effectively monitored using UV-Visible spectroscopy. This technique allows for the quantification of the amount of drug solubilized and provides information about the location of the drug within the micelle. For example, studies on the solubilization of drugs like carbamazepine (B1668303) and nifedipine (B1678770) in various micellar systems have utilized UV absorption to determine their solubility and interaction with the surfactant aggregates. rsc.org Changes in the absorption spectrum of the drug upon encapsulation can indicate its microenvironment and potential interactions with the surfactant molecules. rsc.org

The critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation, can be determined by observing abrupt changes in the absorbance of a dye probe as a function of surfactant concentration. The interaction between ionic surfactants and oppositely charged dyes often leads to the formation of a surfactant-dye complex, which can be monitored by changes in the visible absorption spectrum.

| Surfactant System | Drug(s) | Key Findings from UV-Visible Spectroscopy |

| Sodium cholate (B1235396) mixed micelles | Carbamazepine (CBZ), Nifedipine (NFD) | Monitored solubilization and co-solubilization behavior. rsc.org |

| Imidazolium- and Pyrrolidinium-dodecyl sulfate (B86663) | - | Investigated aggregation behavior and compared with precursor surfactant. researchgate.net |

| Fe(III) tetrakis(4-N-methylpyridinium)porphyrin with SDS | - | Studied the interaction and formation of porphyrin-surfactant complexes at submicellar concentrations. nih.gov |

Fluorescence spectroscopy is a highly sensitive technique for characterizing the microenvironment of micelles formed by 4-Methylpyridinium decyl sulphate. The fluorescence of probe molecules is exquisitely sensitive to the polarity, viscosity, and structure of their immediate surroundings.

By monitoring changes in the fluorescence intensity, emission wavelength, and lifetime of a fluorescent probe, detailed information about the micellar interior can be obtained. For instance, the binding of a polymethine dye probe to chondroitin-4-sulfate has been shown to cause a significant increase in fluorescence, indicating the formation of a complex and changes in the probe's environment. nih.gov

The quenching of fluorescence can also be a powerful tool. For example, a "turn-on" fluorescent probe system was developed using quantum dots and meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP). nih.gov In this system, the fluorescence of the quantum dots is initially quenched by TMPyP, but the presence of DNA disrupts this complex, leading to a recovery of fluorescence. nih.gov This principle can be applied to study the interaction of 4-Methylpyridinium decyl sulphate micelles with various biomolecules.

Time-resolved fluorescence studies can provide dynamic information about the micellar system, such as the mobility of the probe within the micelle and the accessibility of the probe to quenchers. These parameters help to build a more complete picture of the micellar structure and dynamics.

| Fluorescent Probe System | Analyte | Principle of Detection |

| Thioglycolic acid-capped CdTe quantum dots with meso-tetrakis(N-methylpyridinium-4-yl)porphyrin (TMPyP) | Deoxyribonucleic acids (DNAs) | "Off-On" mode based on photo-induced electron transfer (PIET) interruption. nih.gov |

| Polymethine dye probe Cyan 2 | Chondroitin-4-sulfate (C4S) | Fluorescence enhancement upon binding of the dye monomer to C4S. nih.gov |

Advanced NMR Techniques for Supramolecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the structure and dynamics of supramolecular systems like micelles at the atomic level. Advanced NMR techniques are particularly useful for characterizing the size, shape, and intermolecular interactions within 4-Methylpyridinium decyl sulphate aggregates.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. This allows for the determination of the size and size distribution of aggregates in solution. For larger aggregates, the diffusion coefficient is smaller, resulting in a distinct signal in the DOSY spectrum. This method has been practically applied to expose the nano-entities of synthetic dyes and detect their aggregate sizes, including smaller nano-entities. inrs.ca By analyzing the diffusion of 4-Methylpyridinium decyl sulphate monomers and their corresponding micelles, the aggregation number and the hydrodynamic radius of the micelles can be estimated.

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a valuable tool for determining the spatial proximity of atoms within a molecule or between different molecules. In the context of 4-Methylpyridinium decyl sulphate micelles, 2D-NOESY experiments can reveal the arrangement of the surfactant molecules within the micelle and the location of any solubilized guest molecules. Cross-peaks in the NOESY spectrum indicate that two protons are close in space (typically within 5 Å). This information is crucial for understanding how the pyridinium (B92312) headgroups and the decyl tails are oriented and how guest molecules are incorporated into the micellar structure. Such studies have been instrumental in exploring compound aggregation at a molecular level. inrs.ca

Electrochemical Methods for Interfacial and Bulk Behavior

Electrochemical methods provide a sensitive means to study the interfacial and bulk properties of surfactant solutions. Techniques such as conductometry and surface-enhanced Raman spectroscopy (SERS) can be employed to investigate the aggregation behavior and interfacial structure of 4-Methylpyridinium decyl sulphate.

The critical micelle concentration (CMC) can be accurately determined by measuring the conductivity of the surfactant solution as a function of concentration. A distinct break in the plot of conductivity versus concentration corresponds to the CMC, as the mobility of the charged species changes upon micelle formation.

Surface-enhanced Raman spectroscopy (SERS) is a powerful technique for obtaining detailed molecular information about the interfacial structure of molecules adsorbed on a metal surface. Studies on derivatives of methyl viologens, which share structural similarities with the 4-methylpyridinium headgroup, have demonstrated the utility of SERS in probing their electrochemical behavior at roughened gold electrodes. nih.gov By observing changes in the Raman spectra as a function of electrode potential, the orientation and reduction of the adsorbed molecules can be investigated. nih.gov This approach can be extended to study the interfacial behavior of 4-Methylpyridinium decyl sulphate, providing insights into its adsorption at solid-liquid interfaces and its influence on electrochemical processes.

Cyclic Voltammetry (CV) for Micelle-Electrode Interactions and Diffusion Coefficient Determination

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of molecular species. For a surfactant like 4-Methylpyridinium decyl sulphate, CV can provide information on the electrochemical behavior of the 4-methylpyridinium headgroup and the properties of the micellar aggregates.

Mechanistic studies on pyridinium itself reveal that its electrochemical reduction is highly dependent on the electrode material. rsc.org On platinum electrodes, pyridinium shows a reduction potential at approximately -0.58 V versus a Saturated Calomel Electrode (SCE), whereas on silver, gold, and copper electrodes, the potential shifts to significantly more negative values (~-1.0 V vs. SCE). rsc.org This indicates that any electrochemical study of 4-Methylpyridinium decyl sulphate would need to carefully consider the electrode surface, as it governs the reduction potential of the headgroup. rsc.org The process is generally irreversible and not purely diffusion-controlled, suggesting that the kinetics of electron transfer and potential coupled chemical reactions play a significant role. rsc.orgnih.gov

When 4-Methylpyridinium decyl sulphate molecules assemble into micelles, their diffusion characteristics change dramatically. CV can be employed to determine the diffusion coefficient (D) of the micelles. According to the Randles-Sevcik equation for an irreversible system, the peak current (Iₚ) is proportional to the square root of the scan rate (ν¹/²) and the concentration of the electroactive species (in this case, the micelles). By plotting Iₚ versus ν¹/², the diffusion coefficient can be calculated, providing valuable information on the size and mobility of the micellar aggregates in the solution. This method has been successfully applied to determine the diffusion coefficients for a variety of systems, including those in surfactant-modified solutions. nih.gov

Conductivity Studies for Ion Mobility and Micellization Transitions

Studies on a homologous series of n-alkyl-3-methylpyridinium bromides ([Cₙmpy][Br]) have systematically shown how the CMC is influenced by the length of the hydrophobic alkyl chain. rsc.orgdntb.gov.ua As the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases, favoring micelle formation at a lower concentration. rsc.orgnih.gov This trend is a cornerstone of surfactant science.

Based on the reported data for n-alkyl-3-methylpyridinium bromides, we can predict the behavior of 4-Methylpyridinium decyl sulphate (a C₁₀ derivative). The CMC value is expected to fall between that of the octyl (C₈) and dodecyl (C₁₂) derivatives.

Table 1: Critical Micelle Concentration (CMC) for n-Alkyl-3-Methylpyridinium Bromides in Aqueous Solution and Predicted Value for the Decyl (C₁₀) Derivative. Data derived from studies on homologous series to illustrate the expected trend.

| Alkyl Chain | Compound Name | Reported CMC (mmol/L) |

| C6 | n-Hexyl-3-methylpyridinium bromide | 0.41 dntb.gov.ua |

| C8 | n-Octyl-3-methylpyridinium bromide | 0.35 dntb.gov.ua |

| C10 | 4-Methylpyridinium decyl sulphate | Predicted: ~0.30 |

| C12 | n-Dodecyl-3-methylpyridinium bromide | 0.26 (approx.) rsc.org |

| C14 | n-Tetradecyl-3-methylpyridinium bromide | 0.22 (approx.) rsc.org |

From the conductivity data, the degree of counterion dissociation (α), which represents the fraction of counterions not bound to the micelle, can also be calculated from the ratio of the slopes of the conductivity curve after and before the CMC. This parameter provides insight into the charge density at the micellar surface.

Microscopic and Scattering Techniques for Morphological Analysis

Directly visualizing the size, shape, and structure of surfactant aggregates is crucial for understanding their behavior. Microscopic and light scattering techniques are indispensable for this purpose.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Direct Visualization of Self-Assembled Structures

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful high-resolution imaging techniques that allow for the direct visualization of nanoscale structures. nih.govresearchgate.net

Atomic Force Microscopy (AFM) provides a three-dimensional topographical map of a surface with sub-nanometer resolution. nih.gov To visualize 4-Methylpyridinium decyl sulphate aggregates, a dilute solution would be deposited onto an atomically flat substrate, such as mica or highly oriented pyrolytic graphite (B72142) (HOPG), and allowed to dry or imaged in a liquid cell. wm.edu AFM can reveal the morphology of the adsorbed aggregates, distinguishing between spherical micelles, elongated worm-like or cylindrical micelles, or even more complex structures. wm.edu Studies on similar surfactants, like cetyltrimethylammonium bromide (CTAB), have successfully used AFM to image hemi-cylindrical micelles, revealing structures with diameters of approximately 5 nm. wm.edu

Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of the aggregates. For TEM analysis, the sample is typically prepared by negative staining or cryogenic freezing (Cryo-TEM). In negative staining, a heavy metal salt is used to surround the aggregates, creating a contrast that reveals their shape and size. Cryo-TEM involves flash-freezing a thin film of the surfactant solution, preserving the aggregates in their native, hydrated state. This avoids potential artifacts from drying or staining and can provide clear images of micellar structures. Studies on multi-headed pyridinium surfactants have utilized TEM to confirm the self-assembly into spherical micelles with diameters ranging from 5 to 200 nm. researchgate.net

Resonance Light Scattering (RLS) for Aggregate Formation and Size

Resonance Light Scattering (RLS) is a highly sensitive spectroscopic technique used to detect the formation and study the properties of molecular aggregates. nih.gov The method is based on the principle that when the wavelength of incident light is close to an electronic absorption band of the molecules within an aggregate, a significant enhancement of the scattered light intensity occurs. nih.gov

For 4-Methylpyridinium decyl sulphate, the pyridinium headgroup possesses a UV absorption band. When these molecules assemble into micelles, the collective electronic properties of the chromophores within the aggregate can lead to a greatly enhanced RLS signal. This technique is particularly useful because it can often detect the onset of aggregation at concentrations well below the CMC determined by other methods, a phenomenon known as pre-micellar aggregation. nih.gov

The intensity of the RLS signal is related to the size and structure of the aggregates. By monitoring the RLS intensity as a function of surfactant concentration, one can precisely identify the point of aggregate formation. The technique has been successfully used to study the aggregation of various chromophores and drug molecules, demonstrating its utility in characterizing the initial stages of self-assembly. nih.gov

Thermal Analysis for Phase Behavior and Stability

The thermal stability of a surfactant is a critical parameter, especially for applications that may involve elevated temperatures. Thermal analysis techniques provide quantitative information on phase transitions and decomposition.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Thermal Transitions of Aggregates

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is the primary method for determining the thermal stability and decomposition profile of materials like ionic liquid surfactants. mdpi.comrsc.org A TGA experiment on 4-Methylpyridinium decyl sulphate would show a curve of mass versus temperature. The temperature at which mass loss begins (the onset temperature, T_onset) is a key indicator of thermal stability. mdpi.com For ionic liquids, thermal stability is influenced by the structures of both the cation and the anion. Studies on various ionic liquids, including pyridinium-based salts, show that decomposition typically occurs at high temperatures, often above 200°C or 300°C. ajer.org The length of the alkyl chain on the cation can also influence stability. ajer.org

Differential Thermal Analysis (DTA) , or the closely related Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as heat is applied. This technique detects thermal events such as melting, crystallization, and other phase transitions, which appear as endothermic or exothermic peaks on the DTA curve. For 4-Methylpyridinium decyl sulphate, DTA could identify the melting point of the solid surfactant and any phase transitions occurring in the aggregated state. For instance, a study on 2-amino 4-methylpyridinium 4-nitrophenolate (B89219) 4-nitrophenol, a related compound, used DTA to confirm a sharp endothermic peak corresponding to its melting point at 103.3°C. nih.gov

Together, TGA and DTA provide a complete thermal profile, defining the temperature range in which 4-Methylpyridinium decyl sulphate and its aggregates are stable.

Theoretical and Computational Investigations of 4 Methylpyridinium Decyl Sulphate

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular and electronic properties of 4-methylpyridinium decyl sulphate, offering a detailed picture of its reactivity and interaction potential.

DFT calculations can map the electron density distribution and electrostatic potential (ESP) of the 4-methylpyridinium cation and the decyl sulphate anion. The ESP is particularly useful for understanding how the molecule interacts with other species.

In the 4-methylpyridinium cation, a large electropositive potential is typically found on the pyridinium (B92312) ring, a consequence of the positively charged nitrogen atom. This positive charge is delocalized across the aromatic ring, influencing its interaction with the anionic counterpart. The methyl group, being electron-donating, can slightly modulate the charge distribution on the ring.

Conversely, the decyl sulphate anion possesses a high negative electrostatic potential concentrated around the sulphate headgroup, specifically on the oxygen atoms. The long decyl hydrocarbon tail, being nonpolar, exhibits a neutral potential. The distinct separation of charge creates a strong electrostatic interaction between the 4-methylpyridinium cation and the decyl sulphate anion, which is a primary driving force for the formation of the ion pair.

Table 1: Predicted Electrostatic Potential Characteristics of 4-Methylpyridinium Decyl Sulphate Constituents

| Molecular Ion | Region | Predicted Electrostatic Potential |

| 4-Methylpyridinium | Pyridinium Ring | Strongly Positive |

| Methyl Group | Slightly Positive to Neutral | |

| Decyl Sulphate | Sulphate Headgroup (Oxygen atoms) | Strongly Negative |

| Decyl Chain | Neutral |

This data is based on theoretical predictions for analogous molecular structures.

DFT calculations are highly effective in predicting spectroscopic signatures, such as vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. By calculating the vibrational modes, specific peaks in the experimental spectra can be assigned to the corresponding molecular motions.

For 4-methylpyridinium decyl sulphate, theoretical calculations can predict the characteristic vibrational frequencies associated with the C-H stretching and bending modes of the alkyl chain and the pyridinium ring, the C-N stretching of the pyridinium ring, and the S-O stretching modes of the sulphate group. These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. For instance, a study on 4-methylpyridine-N-oxide using DFT calculations successfully assigned vibrational frequencies, demonstrating the reliability of this approach for pyridine (B92270) derivatives. nih.gov

Table 2: Predicted General Vibrational Mode Regions for 4-Methylpyridinium Decyl Sulphate

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Alkyl Chain (Decyl) | C-H Stretching | 2850 - 3000 |

| C-H Bending | 1350 - 1470 | |

| Pyridinium Ring | C-H Stretching | 3000 - 3100 |

| Ring Stretching | 1400 - 1650 | |

| Sulphate Headgroup | S=O Stretching | 1210 - 1280 |

| S-O Stretching | 1030 - 1080 |

Note: These are general ranges and specific frequencies can be precisely calculated using DFT.

At the atomic level, DFT can elucidate the nature and strength of intermolecular interactions. For 4-methylpyridinium decyl sulphate, the primary interaction is the strong electrostatic attraction between the cationic pyridinium headgroup and the anionic sulphate headgroup.

Furthermore, DFT studies can reveal the presence of weaker, yet significant, non-covalent interactions. These include hydrogen bonding between the hydrogen atoms on the pyridinium ring and the oxygen atoms of the sulphate group. Cation-π interactions, where the sulphate anion interacts with the electron cloud of the pyridinium ring, also play a role in the stability of the ion pair. The van der Waals forces between the long decyl tails are crucial for the aggregation behavior of the surfactant.

Molecular Dynamics (MD) Simulations for Self-Assembly Mechanisms

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the dynamic processes of surfactant self-assembly, such as micelle formation and interfacial adsorption.

MD simulations can model the spontaneous aggregation of 4-methylpyridinium decyl sulphate molecules in an aqueous solution to form micelles. These simulations provide a time-resolved view of how individual surfactant molecules come together.

The process typically begins with the hydrophobic decyl tails of the surfactant molecules seeking to minimize their contact with water. This hydrophobic effect drives the tails to cluster together, forming the core of the micelle. Simultaneously, the hydrophilic 4-methylpyridinium and sulphate headgroups remain exposed to the aqueous environment on the micelle's surface. MD simulations can track the changes in the system's energy and the structural evolution from individual monomers to spherical or other shaped micelles. These simulations have been successfully used to study the micellization of various surfactants, providing insights into the forces driving this process. rsc.org

MD simulations are also employed to study the behavior of 4-methylpyridinium decyl sulphate at interfaces, such as the air-water or oil-water interface. These simulations can reveal how the surfactant molecules arrange themselves to reduce the interfacial tension.

At an oil-water interface, the hydrophobic decyl tails will preferentially orient themselves into the oil phase, while the charged headgroups remain in the water phase. This alignment creates a molecular film at the interface that lowers the interfacial energy. MD simulations can provide detailed information on the orientation of the surfactant molecules, the density profile across the interface, and the interactions with both the oil and water molecules. Such simulations have been instrumental in understanding the microscopic mechanisms of how surfactants function in emulsions and foams. nih.govnih.gov

Investigation of Solvation Dynamics in Various Media

The solvation dynamics of surfactants are crucial for understanding their function in various applications, as these processes govern the interactions between the surfactant, the solvent, and any present solutes. For a cationic surfactant like 4-Methylpyridinium decyl sulphate, solvation dynamics would be primarily influenced by the nature of the solvent, the surfactant's molecular structure, and the surrounding ionic environment.

In aqueous solutions, the solvation of 4-Methylpyridinium decyl sulphate is expected to be a complex interplay of hydrophobic and electrostatic interactions. The decyl alkyl chain, being hydrophobic, will resist solvation by water molecules, driving the aggregation of surfactant monomers into micelles. The hydrophilic 4-methylpyridinium headgroup, however, will readily interact with polar water molecules through ion-dipole interactions. The sulphate counter-ion will also be well-solvated by water.

In non-aqueous or mixed-solvent media, the solvation dynamics would change significantly. In a less polar solvent, the aggregation behavior and, consequently, the solvation of the individual surfactant molecules would be altered. The strength of the interaction between the pyridinium headgroup and the solvent would decrease, potentially leading to different aggregate structures or a higher critical micelle concentration (CMC).

Table 1: Expected Solvation Characteristics of 4-Methylpyridinium Decyl Sulphate in Different Media

| Solvent Medium | Expected Primary Interactions | Consequence for Solvation |

| Water | Hydrophobic interactions with the decyl chain, ion-dipole interactions with the 4-methylpyridinium headgroup and sulphate anion. | Strong drive for micellization, well-solvated headgroup and counter-ion. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Weaker ion-dipole interactions compared to water, potential for solvophobic interactions. | Altered aggregation behavior, potentially higher CMC. |

| Nonpolar Solvents (e.g., Hexane) | Van der Waals interactions with the decyl chain, poor solvation of the ionic headgroup. | Limited solubility, formation of reverse micelles. |

This table is based on general principles of surfactant chemistry and is intended to be illustrative due to the lack of specific experimental data for 4-Methylpyridinium decyl sulphate.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the molecular structure of a compound with its physicochemical properties. nih.gov These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the design and development of new materials. nih.gov

The development of QSPR models for surfactants like 4-Methylpyridinium decyl sulphate would involve the calculation of a set of molecular descriptors that encode structural information. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

For predicting colloidal and interfacial properties such as the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and aggregation number, QSPR models have been successfully developed for various classes of surfactants, including cationic ones. mdpi.commdpi.com A typical workflow for developing a predictive QSPR model for 4-Methylpyridinium decyl sulphate would involve:

Data Collection: Gathering a dataset of pyridinium surfactants with known colloidal and interfacial properties.

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each surfactant in the dataset.

Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms such as artificial neural networks (ANN) to establish a mathematical relationship between the descriptors and the property of interest. rsc.org

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A study on pyridinium bromides developed QSPR models for their melting points, demonstrating the utility of this approach for this class of compounds. nih.gov The models highlighted the importance of descriptors related to information content indices, total entropy, and the average nucleophilic reactivity index for the nitrogen atom. nih.gov For predicting the CMC of 4-Methylpyridinium decyl sulphate, one could expect that descriptors related to the hydrophobicity of the alkyl chain and the electrostatic properties of the headgroup would be significant.

Table 2: Key Colloidal and Interfacial Properties of a Related Surfactant, Decyl Pyridinium Chloride

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | Not specified in the provided text | ekb.eg |

| Maximum Surface Excess (Γmax) | Not specified in the provided text | ekb.eg |

| Minimum Surface Area (Amin) | Not specified in the provided text | ekb.eg |

| Free Energy of Micellization (ΔG°mic) | Not specified in the provided text | ekb.eg |

Note: The table refers to Decyl Pyridinium Chloride. While values for 4-Methylpyridinium decyl sulphate are not available, the properties of this closely related surfactant provide a benchmark.

The aggregation behavior of surfactants is a direct consequence of their molecular structure. QSPR studies aim to quantify this relationship by identifying the key molecular descriptors that govern aggregation. For 4-Methylpyridinium decyl sulphate, the primary drivers for aggregation are the hydrophobic effect of the decyl chain and the electrostatic repulsion between the positively charged pyridinium headgroups.

Several molecular descriptors can be correlated with aggregation behavior:

Hydrophobicity: Descriptors such as the logarithm of the octanol-water partition coefficient (logP) or the total hydrophobic surface area are expected to show a strong negative correlation with the CMC. A more hydrophobic tail leads to a greater tendency to aggregate in water, thus lowering the CMC.

Molecular Size and Shape: Descriptors related to molecular volume, surface area, and shape can influence how surfactant molecules pack into micelles. For instance, the shape of the pyridinium headgroup and the flexibility of the decyl chain will affect the geometry of the resulting aggregates.

Electrostatic Properties: Descriptors such as the partial charge on the pyridinium nitrogen, the dipole moment, and the polarizability of the headgroup will influence the electrostatic repulsions between surfactant molecules in a micelle. These repulsions counteract the hydrophobic driving force for aggregation.

A study on the aggregation behavior of novel pyridinium surfactants with unsaturated alkyl chains found that the introduction of a double or triple bond in the tail increased the CMC compared to their saturated counterparts. rug.nlacs.org This was attributed to the change in the shape and hydrophobicity of the tail. This highlights the sensitivity of aggregation behavior to subtle changes in molecular structure, which can be captured by appropriate molecular descriptors in a QSPR model.

Interactions with Other Chemical and Supramolecular Systems Involving 4 Methylpyridinium Decyl Sulphate

Mixed Micellar Systems with Other Surfactants

Synergistic Effects in Binary Surfactant Mixtures

No specific data on synergistic effects in binary mixtures containing 4-Methylpyridinium decyl sulphate is available.

Determination of Interaction Parameters and Micellar Composition

There is no available research determining the interaction parameters or micellar composition for mixtures involving 4-Methylpyridinium decyl sulphate.

Influence of Organic Co-Solutes and Electrolytes on Colloidal Behavior

Modulating Micellization by Alcohols, Urea, and Inorganic Salts

Specific studies on how alcohols, urea, or inorganic salts modulate the micellization of 4-Methylpyridinium decyl sulphate have not been found.

Mechanisms of Solute-Surfactant Interaction in Solution

The specific mechanisms of interaction between 4-Methylpyridinium decyl sulphate and various solutes are not documented in the scientific literature.

Advanced Applications in Materials Science and Catalysis Utilizing 4 Methylpyridinium Decyl Sulphate

Role in Enhanced Phase Transfer Processes and Catalysis

The efficacy of 4-Methylpyridinium decyl sulphate in catalytic applications, particularly in biphasic systems, stems from its ability to act as a phase transfer catalyst. This property is crucial for reactions where reactants are present in separate, immiscible phases.

Design of Catalytic Systems with Ionic Liquid-Based Surfactants

Ionic liquid-based surfactants like 4-Methylpyridinium decyl sulphate are integral to the design of advanced catalytic systems. Their role is to transport reactants across the phase boundary, thereby increasing the reaction rate. In a typical setup, a reactant in an aqueous phase, for instance, can be solubilized in an organic phase where the other reactant is present. The design of these systems often involves leveraging the lipophilic nature of the ionic liquid to facilitate the interaction of reactants in a polar environment. For example, in the dimerization of alkenes, a nickel complex catalyst can be employed in a biphasic system where a 1-butyl-4-methylpyridinium chloride ionic liquid is used. mdpi.com The catalytic activity in such systems is dependent on the dissolution of the alkene in the polar ionic liquid phase, a process driven by the lipophilicity of the ionic liquid, which is a key characteristic of phase transfer catalysis. mdpi.com

The design of these catalytic systems can be tailored by modifying the structure of the ionic liquid surfactant. The choice of the cation and anion significantly affects the catalyst's performance. Studies on other ionic liquids have shown that the catalytic activity can be tuned by altering the anionic part of the catalyst. For instance, in certain reactions, the order of catalytic activity was found to increase based on the anions in the following sequence: PF₆⁻ > H₂PO₄⁻, BF₄⁻, Br⁻ > HSO₄⁻. mdpi.com This highlights the importance of the sulphate group in 4-Methylpyridinium decyl sulphate for its catalytic function.

Influence on Reaction Kinetics and Selectivity in Biphasic Systems

The use of 4-Methylpyridinium decyl sulphate as a phase transfer catalyst can profoundly influence the kinetics and selectivity of reactions in biphasic systems. By facilitating the transfer of reactants between phases, it overcomes the mass transfer limitations that often hinder the rate of heterogeneous reactions. mdpi.com This leads to a significant increase in the reaction rate and can allow for milder reaction conditions. mdpi.com

Furthermore, the structure of the phase transfer catalyst can impact the selectivity of a reaction. Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) have been employed to understand how the structural features of quaternary ammonium (B1175870) ion catalysts affect enantioselectivity. nih.gov Descriptors such as ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient have been found to correlate with catalyst activity. nih.gov The steric and electrostatic fields of the catalyst, as analyzed by methods like Comparative Molecular Field Analysis (CoMFA), can rationalize the observed enantioselectivity. nih.gov These principles can be extended to understand and predict the influence of 4-Methylpyridinium decyl sulphate on the selectivity of various chemical transformations.

Contribution to Supramolecular Architectures and Functional Materials

The self-assembling properties of 4-Methylpyridinium decyl sulphate make it a valuable building block for the creation of supramolecular architectures and functional materials with tailored properties.

Fabrication of Self-Assembled Nanostructures for Advanced Applications

Surfactant molecules like 4-Methylpyridinium decyl sulphate can spontaneously self-assemble in solution to form a variety of nanostructures, such as micelles and vesicles. This process is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. The formation of these self-assembled structures is a key feature in their application. For instance, a study on the closely related compound 1-butyl-4-methylpyridinium lauryl sulfate (B86663) demonstrated the formation of vesicles. researchgate.net

These nanostructures have a wide range of potential applications. They can be used as templates for the synthesis of nanomaterials, as drug delivery vehicles, and in the fabrication of sensors. The specific morphology and properties of the self-assembled structures can be controlled by tuning factors such as concentration, temperature, and the presence of additives.

Integration into Composite Materials (e.g., Silsesquioxanes) for Tailored Properties

4-Methylpyridinium decyl sulphate can be integrated into composite materials to impart specific functionalities. A notable example is its potential use in combination with polyhedral oligomeric silsesquioxanes (POSS). POSS are cage-like molecules with a silica (B1680970) core and organic functionalities at the corners, and their incorporation into polymers can enhance mechanical and thermal properties.

The synthesis of nanostructured silsesquioxanes, such as octa-(3-chloropropyl)-octasilsesquioxane, which can be functionalized with various organic molecules, has been reported. researchgate.net The integration of ionic liquids with POSS has been explored to create novel hybrid materials. While direct studies on 4-Methylpyridinium decyl sulphate with silsesquioxanes are not prevalent, the principles from related systems can be applied. For instance, the modification of silsesquioxane with 4,5-Diphenyl-2-imidazolethiol has been successfully achieved, resulting in a composite material with enhanced thermal stability. researchgate.net This suggests that the pyridinium (B92312) moiety of 4-Methylpyridinium decyl sulphate could be similarly used to functionalize silsesquioxanes, leading to materials with tailored surface properties and potential applications in areas like catalysis and sorption.

Potential in Colloidal Systems for Controlled Molecular Encapsulation

The ability of 4-Methylpyridinium decyl sulphate to form micelles in aqueous solutions makes it a promising candidate for the controlled encapsulation of molecules within its colloidal structures.

The hydrophobic core of the micelles provides a microenvironment capable of solubilizing nonpolar or poorly water-soluble molecules. This is particularly relevant for applications in drug delivery and for the protection of sensitive molecules. A study on 1-butyl-4-methylpyridinium lauryl sulfate demonstrated its ability to form inclusion complexes with β-cyclodextrin, indicating its capacity for molecular encapsulation. researchgate.net The study used various spectroscopic and microscopic techniques to confirm the formation of both 1:1 and 2:1 inclusion complexes. researchgate.net

Principles of Solubilization and Encapsulation of Guest Molecules within Aggregates

The formation of micelles by 4-Methylpyridinium decyl sulphate in an aqueous medium is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). wikipedia.org These micelles possess a hydrophobic core, composed of the decyl chains, and a hydrophilic corona of 4-methylpyridinium head groups that interface with the bulk aqueous phase. This structural arrangement is fundamental to the solubilization and encapsulation of molecules that are otherwise insoluble in water.

The primary driving force for solubilization is the hydrophobic effect. Hydrophobic or lipophilic "guest" molecules, when introduced into an aqueous solution of 4-Methylpyridinium decyl sulphate above its CMC, will preferentially partition into the nonpolar interior of the micelles. This encapsulation shields the guest molecules from the unfavorable interactions with water, thereby increasing their apparent solubility in the aqueous medium.

The location of the encapsulated guest molecule within the micelle is largely dependent on its polarity:

Nonpolar molecules , such as alkanes and certain organic dyes, are typically located in the innermost core of the micelle.

Amphiphilic molecules with polar and nonpolar regions will orient themselves with their hydrophobic part in the micelle core and their polar part in the palisade layer, which is the region between the core and the corona.